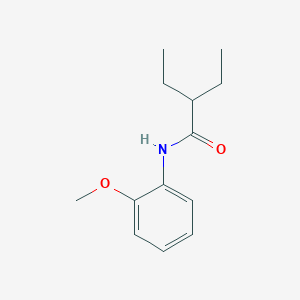
2-ethyl-N-(2-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(2-methoxyphenyl)butanamide is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as etofenamate, which is a non-steroidal anti-inflammatory drug (NSAID). However, in
Wirkmechanismus
The mechanism of action of etofenamate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Etofenamate has several advantages for use in lab experiments. It has potent anti-inflammatory and analgesic effects, making it useful in the study of various inflammatory conditions. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, one of the limitations of etofenamate is that it can be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of etofenamate in scientific research. One potential application is in the study of the role of inflammation in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Etofenamate may also be useful in the development of new anti-inflammatory drugs with improved efficacy and fewer side effects. Additionally, the use of etofenamate in combination with other drugs may enhance its therapeutic effects and reduce toxicity.
Conclusion:
In conclusion, 2-ethyl-N-(2-methoxyphenyl)butanamide, or etofenamate, is a chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Etofenamate has the potential to be a valuable tool in the study of various inflammatory conditions and may lead to the development of new anti-inflammatory drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 2-ethyl-N-(2-methoxyphenyl)butanamide can be achieved through various methods. One of the most commonly used methods is the reaction between 2-methoxybenzoyl chloride and 2-ethylbutyric acid in the presence of a base such as triethylamine. This reaction results in the formation of etofenamate, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Etofenamate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of etofenamate is its use as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to have potent anti-inflammatory and analgesic effects, making it useful in the treatment of various inflammatory conditions such as arthritis, bursitis, and tendinitis.
Eigenschaften
IUPAC Name |
2-ethyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)13(15)14-11-8-6-7-9-12(11)16-3/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATWXZZHGQURBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)
![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)

